Product packaging for 4-bromobenzo[cd]indol-2(1H)-one(Cat. No.:)

4-bromobenzo[cd]indol-2(1H)-one

Cat. No.: B12830327
M. Wt: 248.07 g/mol
InChI Key: PUQVLRCXEGYWNT-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are organic compounds containing multiple fused aromatic rings, where at least one carbon atom is replaced by a nitrogen atom. libretexts.orgopenmedicinalchemistryjournal.com This incorporation of nitrogen imparts unique electronic properties and the capacity for specific biological interactions, making them crucial in the design of new drugs and materials. openmedicinalchemistryjournal.comrsc.org Their structural diversity and the ability to form various functional derivatives contribute to their wide range of applications. openmedicinalchemistryjournal.com The presence of nitrogen atoms can influence the molecule's reactivity, solubility, and ability to bind to biological targets. openmedicinalchemistryjournal.com PANHs are found in many natural products with important biological activities, such as the anticancer agent camptothecin (B557342) and the antihypertensive drug reserpine. msu.edu

Overview of Benzo[cd]indol-2(1H)-one Core Structure

The benzo[cd]indol-2(1H)-one core, also known as naphtholactam, consists of a naphthalene (B1677914) ring system fused with a lactam ring—a cyclic amide. nih.govsielc.com This tricyclic structure provides a rigid and planar framework that is often exploited in the design of molecules intended to intercalate with DNA or fit into the active sites of enzymes. researchgate.net The lactam moiety, with its hydrogen bond donor and acceptor capabilities, is particularly important for interactions with biological macromolecules. researchgate.net

Contextualization of 4-Bromobenzo[cd]indol-2(1H)-one within Indolone Chemistry

Indolone chemistry is a broad field focused on compounds containing the indole (B1671886) nucleus with a carbonyl group. Within this class, this compound is a synthetically valuable derivative. The bromine atom at the 4-position serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups through cross-coupling reactions. This strategic placement of a halogen atom significantly expands the chemical space accessible from the benzo[cd]indol-2(1H)-one scaffold, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrNO B12830327 4-bromobenzo[cd]indol-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrNO

Molecular Weight

248.07 g/mol

IUPAC Name

4-bromo-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C11H6BrNO/c12-7-4-6-2-1-3-9-10(6)8(5-7)11(14)13-9/h1-5H,(H,13,14)

InChI Key

PUQVLRCXEGYWNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)NC3=O)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Bromobenzo Cd Indol 2 1h One

Established Synthetic Routes to Benzo[cd]indol-2(1H)-one Parent Scaffold

The construction of the fundamental benzo[cd]indol-2(1H)-one structure is a critical first step. Several synthetic methodologies have been established for this purpose, each with its own set of advantages and substrate requirements.

Aminolysis Reactions

One effective method for synthesizing the benzo[cd]indol-2(1H)-one scaffold is through an aminolysis reaction. This approach typically involves the reaction of a suitable anhydride (B1165640) with an amine source. For instance, naphthalic anhydride can be smoothly converted to benzo[cd]indol-2(1H)-one. nih.gov In a specific procedure, naphthalic anhydride is treated with hydroxylamine (B1172632) hydrochloride in the presence of dry pyridine. The reaction mixture is refluxed, followed by the portion-wise addition of benzenesulfonyl chloride, which induces controlled boiling. After a further period of reflux, the hot mixture is poured into water, leading to the precipitation of the product. The resulting crystalline precipitate is then collected and washed with sodium hydroxide (B78521) and water. This process has been reported to yield light yellow needles of benzo[cd]indol-2(1H)-one with a yield of 74%. nih.gov

Cycloaddition Reactions of Indole (B1671886) Derivatives

Cycloaddition reactions provide another avenue for the synthesis of complex heterocyclic systems, including the benzo[cd]indol-2(1H)-one core. semanticscholar.org Specifically, [8+2] cycloaddition reactions involving indolizine (B1195054) derivatives and suitable acetylenes can lead to the formation of cyclazines, which are structurally related to the benzo[cd]indol-2(1H)-one scaffold. semanticscholar.org While not a direct route to the target compound itself, these cycloaddition strategies are fundamental in constructing the broader class of related polycyclic aromatic compounds. The reaction of indolizine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) under heat in the presence of a palladium-carbon catalyst is a classic example of this type of transformation. semanticscholar.org

Acid-Catalyzed Cyclization or Condensation Reactions

Acid-catalyzed cyclization and condensation reactions are foundational in the synthesis of indole and its derivatives. Methods such as the Fischer indole synthesis and the Bischler-Napieralski reaction are common for constructing the indole core structure. The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. The Bischler-Napieralski reaction, on the other hand, involves the cyclization of a β-phenylethylamine with an acid chloride. These classical methods can be adapted to create the benzo[cd]indol-2(1H)-one scaffold by using appropriately substituted naphthalene-based precursors.

Regioselective Bromination Approaches for 4-Bromobenzo[cd]indol-2(1H)-one

Once the benzo[cd]indol-2(1H)-one parent scaffold is obtained, the next critical step is the regioselective introduction of a bromine atom at the 4-position.

Electrophilic Aromatic Substitution with Bromine

The introduction of a bromine atom onto the aromatic ring of benzo[cd]indol-2(1H)-one is typically achieved through an electrophilic aromatic substitution reaction. google.com In this type of reaction, the aromatic ring acts as a nucleophile and attacks an electrophilic bromine species. libretexts.orglibretexts.org For the bromination of benzene (B151609) and its derivatives, molecular bromine (Br₂) is often used in conjunction with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which serves to polarize the Br-Br bond and generate a more potent electrophile. libretexts.orglibretexts.org The general mechanism involves a two-step process: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the deprotonation of this intermediate to restore aromaticity and yield the brominated product. libretexts.orglibretexts.org

Influence of Reaction Conditions on Bromination Position

The position of bromine on the benzo[cd]indol-2(1H)-one scaffold is highly sensitive to the reaction conditions. Direct bromination of the parent molecule can lead to a mixture of isomers, making the selective synthesis of this compound a challenge. Key factors that influence the regioselectivity of this electrophilic aromatic substitution include the choice of brominating agent, solvent, and temperature. For instance, the use of elemental bromine in dichloromethane (B109758) has been reported for the synthesis of 6-bromobenzo[cd]indol-2(1H)-one. nih.gov Achieving high selectivity for the 4-position often requires careful optimization of these parameters to favor the desired kinetic or thermodynamic product.

Advanced and Catalytic Synthetic Protocols

To overcome the challenges of regioselectivity and to improve efficiency, a variety of advanced synthetic methods have been developed. These include metal-mediated and metal-free pathways, as well as catalytic and electrochemical approaches.

Metal-Mediated and Metal-Free Synthetic Pathways

Both metal-based and metal-free strategies have been successfully employed in the synthesis of brominated aromatic compounds. researchgate.net Metal-free approaches often utilize reagents like N-bromosuccinimide or rely on electrochemical methods to generate the brominating species in situ. researchgate.netthieme-connect.com These methods can offer advantages in terms of cost and environmental impact. rsc.orgnih.gov A simple and effective organolithium approach has been developed for the synthesis of 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles. nih.gov

Transition-metal-catalyzed reactions, on the other hand, provide powerful tools for the selective functionalization of aromatic rings. researchgate.net While direct metal-catalyzed C-H bromination at the 4-position of benzo[cd]indol-2(1H)-one is not extensively documented, related methodologies are prevalent in organic synthesis. For instance, cobalt has been used to catalyze the C-H carbonylation of naphthylamides to produce the benzo[cd]indol-2(1H)-one core. acs.org

Palladium-Catalyzed C-C and C-N Coupling Strategies

The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecules for various applications, including pharmaceuticals. nih.govrsc.orgnih.gov

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReagentsBond Formed
Suzuki-MiyauraBoronic acids/esters, Pd catalyst, baseC-C
Buchwald-HartwigAmines, Pd catalyst, ligand, baseC-N
SonogashiraTerminal alkynes, Pd/Cu catalysts, baseC-C

The Buchwald-Hartwig amination, in particular, is a widely used method for forming C-N bonds and has been applied to various nitrogen-containing heterocyclic compounds. rsc.org The choice of palladium precursor, ligand, and base is critical for the success of these coupling reactions. beilstein-journals.org For example, the combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane has been found to be effective for the C-N cross-coupling of N-substituted 4-bromo-7-azaindoles with amines. beilstein-journals.org

Copper-Catalyzed Annulation Reactions

Copper-catalyzed reactions have emerged as a valuable alternative to palladium-catalyzed methods, often offering cost and sustainability advantages. researchgate.net Copper catalysts can be employed in the synthesis of the benzo[cd]indole (B15494331) core itself through annulation reactions. researchgate.net For example, a copper-catalyzed one-step synthesis of polysubstituted (Z)-benzo[cd]indoles from 8-alkynyl-1-naphthylamine derivatives has been reported. researchgate.net This method proceeds via a stereoselective intramolecular trans-addition and a subsequent SN-Ar reaction. researchgate.net While direct synthesis of the 4-bromo derivative via this route is not explicitly detailed, it highlights the utility of copper in constructing the core scaffold.

Furthermore, copper catalysis is relevant for the functionalization of the bromo-substituted derivative through Ullmann-type couplings. These reactions can be used to form C-O, C-S, and C-N bonds, further expanding the chemical space accessible from this compound.

Electrochemical Synthesis Methods for Brominated Compounds

Electrochemical methods provide a green and efficient alternative for the bromination of aromatic compounds. thieme-connect.comacs.orggoogle.comcecri.res.in These techniques avoid the use of hazardous brominating agents by generating the reactive bromine species electrochemically from bromide salts. thieme-connect.comacs.org The process allows for precise control over the reaction, and in many cases, offers high regioselectivity. thieme-connect.comcecri.res.in For instance, electrochemical bromination of electron-rich aromatic rings has been achieved with high yields and selectivity using stoichiometric nBu₄NBr in an undivided cell at room temperature. thieme-connect.com This approach is environmentally friendly and represents a promising avenue for the synthesis of this compound, although specific applications to this compound are still an area for future research.

Visible-Light Photocatalysis in Indole Synthesis

Visible-light photocatalysis has emerged as a transformative technology in organic synthesis, enabling the formation of complex molecular architectures under mild reaction conditions. researchgate.net This approach utilizes a photocatalyst that, upon absorption of low-energy visible light, can initiate single-electron transfer (SET) or energy transfer (EnT) processes with organic substrates, thereby generating highly reactive radical intermediates. researchgate.net The application of this methodology to the synthesis of indoles and related heterocycles has opened up new avenues for C-H functionalization and the construction of intricate polycyclic systems. nih.gov

One notable strategy involves the photocatalytic C-H alkylation of indoles to access polycyclic indolones. nih.gov This method often employs an iridium-based photocatalyst in conjunction with redox-active esters, which serve as precursors to alkyl radicals via a single-electron reduction followed by decarboxylation. nih.gov These generated radicals can then participate in an intramolecular homolytic aromatic substitution with a pendant indole moiety to yield pyrrolo- and pyridoindolone derivatives. nih.gov Such radical cascade reactions, involving an initial intermolecular addition followed by intramolecular cyclization, have also been successful in assembling more complex azepinoindolones. nih.gov

While direct photocatalytic synthesis of this compound is not extensively documented, the principles of visible-light-mediated reactions, particularly oxidative halogenation, provide a strong basis for its potential synthesis. uni-regensburg.de For instance, the remote bromination of ketones has been achieved using an iridium photocatalyst, N-bromosuccinimide (NBS) as the bromine source, and a hypervalent iodine species under blue light irradiation. uni-regensburg.de This demonstrates the feasibility of introducing a bromine atom onto a complex scaffold using photocatalysis.

A plausible photocatalytic approach to this compound could involve the late-stage C-H bromination of the parent benzo[cd]indol-2(1H)-one. This would likely require the careful selection of a photocatalyst and a bromine source that are compatible with the electronic properties of the benzo[cd]indolone core.

Alternatively, a convergent strategy could be envisioned where a brominated precursor undergoes photocatalytic cyclization. The challenge in such an approach lies in achieving the desired regioselectivity of the cyclization.

The table below summarizes key aspects of visible-light photocatalysis relevant to the synthesis of substituted indolones, based on findings from related systems.

Parameter Details Relevance to this compound Synthesis
Photocatalyst Iridium-based complexes (e.g., Ir(ppy)₂(dtb-bpy)) are commonly used for their favorable redox potentials and long-lived excited states. nih.govuni-regensburg.deAn iridium photocatalyst would be a suitable starting point for developing a C-H bromination or a cyclization reaction.
Radical Precursor Redox-active esters (e.g., N-acyloxyphthalimides) for alkyl radicals; N-bromosuccinimide (NBS) for bromine radicals. nih.govuni-regensburg.deFor a late-stage functionalization, NBS or a similar electrophilic bromine source would be the key reagent.
Light Source Blue LEDs are a common and efficient light source for irradiating iridium-based photocatalysts. uni-regensburg.deStandard laboratory photochemical setups with blue LEDs would be appropriate.
Reaction Type Intramolecular Homolytic Aromatic Substitution (for cyclization); Remote C-H Halogenation. nih.govuni-regensburg.deBoth strategies are potentially applicable, either by cyclizing a brominated precursor or by direct bromination of the benzo[cd]indolone core.

While a specific, optimized protocol for the visible-light photocatalytic synthesis of this compound is yet to be reported, the extensive research in photocatalytic indole functionalization and halogenation provides a solid foundation for the future development of such a methodology. nih.govuni-regensburg.de The mild conditions and high functional group tolerance characteristic of photocatalysis make it an attractive strategy for accessing this and other substituted benzo[cd]indolones. researchgate.net

Reactivity and Transformation Mechanisms of 4 Bromobenzo Cd Indol 2 1h One

Influence of Bromine Substituent on Electronic Distribution and Reactivity

Conversely, the bromine atom also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This mesomeric effect tends to direct incoming electrophiles to the ortho and para positions relative to the bromine atom. However, in the case of 4-bromobenzo[cd]indol-2(1H)-one, the positions ortho (C-3a and C-5) and para (C-7) to the bromine are either part of the fused ring system or already substituted, which can lead to complex reactivity patterns. The interplay between the inductive and mesomeric effects ultimately governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactivity of Brominated Indolones

The brominated benzo[cd]indol-2(1H)-one ring system is generally less reactive towards electrophilic aromatic substitution than the parent, unhalogenated molecule due to the electron-withdrawing nature of the bromine atom. Nevertheless, under appropriate conditions, electrophilic substitution can be achieved.

Table 1: Electrophilic Nitration of this compound
ReactantReagentsProductReference
This compound69% HNO₃, AcOH4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one google.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. While direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups and harsh reaction conditions, the fused ring system of benzo[cd]indol-2(1H)-one can facilitate such reactions.

For the related compound, 4-bromobenzo[1,2-c;3,4-c′]bis libretexts.orgresearchgate.netthiadiazole, reactions with various nucleophiles such as alkoxides, propylthiol, and amines have been reported to yield the corresponding substituted products. researchgate.net It is plausible that this compound undergoes similar transformations, although specific examples in the literature are scarce. These reactions would likely proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine atom, forming a Meisenheimer-like intermediate, followed by the departure of the bromide ion.

Oxidative and Reductive Transformations

The benzo[cd]indol-2(1H)-one scaffold can undergo both oxidative and reductive transformations, although specific studies on the 4-bromo isomer are not extensively documented.

Oxidative Transformations: The core structure of benzo[cd]indol-2(1H)-one can be susceptible to oxidation under controlled conditions. For instance, derivatives of this scaffold have been subjected to oxidative reactions to form more complex heterocyclic systems. acs.org The presence of the bromine atom may influence the course of these reactions.

Reductive Transformations: The reduction of functional groups on the this compound ring system is a potential pathway for further derivatization. For example, if a nitro group is introduced via electrophilic substitution, it can be subsequently reduced to an amino group. This is a common strategy in the synthesis of substituted benzo[cd]indolones. The reduction of hydroxy and methoxy (B1213986) derivatives of a related brominated benzothiadiazole to the corresponding benzenetetraamine has been demonstrated, suggesting that similar reductive processes could be applied to derivatives of this compound. researchgate.net

Intramolecular Cyclization Pathways

This compound can serve as a precursor for the synthesis of more complex, polycyclic structures through intramolecular cyclization reactions. These reactions often involve the formation of a new ring by connecting two positions within the molecule.

Cross-Coupling Reactions and Palladium-Catalyzed Functionalizations

The bromine atom at the C-4 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govmdpi.com This method allows for the introduction of various aryl, heteroaryl, and alkyl groups at the C-4 position. While specific examples for the 4-bromo isomer are limited in academic literature, it is a commonly employed reaction in the synthesis of related brominated heterocycles. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.org This is a versatile method for synthesizing N-arylated derivatives of this compound. The choice of phosphine (B1218219) ligand is often crucial for the success of this transformation. beilstein-journals.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. beilstein-journals.orgmdpi.com This reaction results in the formation of a new carbon-carbon bond and the introduction of a vinyl group at the C-4 position.

A patent describes a process where this compound is subjected to a substitution reaction with a boride or an alkene in the presence of a metal catalyst and a phosphorus ligand to obtain a substituted product, which is indicative of Suzuki or Heck-type coupling reactions. google.com

Table 2: Examples of Palladium-Catalyzed Reactions on Brominated Aromatic Cores
Reaction TypeGeneral ReactantsGeneral ProductsKey FeaturesReferences
Suzuki-Miyaura CouplingAryl Bromide, Boronic Acid/EsterAryl-Aryl CompoundForms C-C bonds; requires Pd catalyst and base. beilstein-journals.orgnih.govmdpi.com
Buchwald-Hartwig AminationAryl Bromide, AmineAryl AmineForms C-N bonds; requires Pd catalyst, base, and phosphine ligand. libretexts.orgwikipedia.orgorganic-chemistry.orgbeilstein-journals.org
Heck ReactionAryl Bromide, AlkeneAryl-Alkene CompoundForms C-C bonds; requires Pd catalyst and base. beilstein-journals.orgmdpi.com

Derivatives, Analogs, and Structural Modifications of 4 Bromobenzo Cd Indol 2 1h One

Functionalization at Nitrogen and Carbon Positions

The nitrogen atom of the lactam ring and various carbon positions on the aromatic system of 4-bromobenzo[cd]indol-2(1H)-one are key targets for functionalization.

The nitrogen at position 1 is readily alkylated to introduce various side chains. For instance, N-alkylation with 1,4-dibromobutane (B41627) is a common strategy to introduce a reactive handle for further conjugation. frontiersin.org This allows for the attachment of diverse functional groups, such as those found in polyamine conjugates. frontiersin.orgacs.org

The carbon skeleton, particularly at positions susceptible to electrophilic substitution or cross-coupling reactions, provides another avenue for structural diversification. The bromine atom at position 4 is a prime site for modification. For example, Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups, significantly altering the molecule's steric and electronic properties. nih.gov Additionally, other positions on the benzo[cd]indol-2(1H)-one ring system can be functionalized, such as the introduction of an acetyl group at the 6-position, which can then be used for further synthetic transformations. frontiersin.org

Design and Synthesis of Conjugates

Conjugation of the this compound scaffold with other bioactive molecules has led to the development of hybrid compounds with novel or enhanced properties.

Polyamine conjugates of benzo[cd]indol-2(1H)-one have been designed and synthesized with the aim of creating bifunctional agents. acs.orgnih.gov These conjugates typically link the benzo[cd]indol-2(1H)-one core, which can act as a fluorophore, to a polyamine chain. acs.org The synthesis often involves the initial N-alkylation of a substituted benzo[cd]indol-2(1H)-one with a linker, such as 1,4-dibromobutane, followed by reaction with a polyamine. frontiersin.org One study reported the design and synthesis of three series of polyamine-benzo[cd]indol-2(1H)-one conjugates, with a particular compound, 15f, showing potent activity. frontiersin.org Another research effort led to the discovery of a homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC) as a lysosome-targeted agent. frontiersin.org

Table 1: Examples of Synthesized Polyamine Conjugates of Benzo[cd]indol-2(1H)-one and their Intermediates frontiersin.org

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
6-acetylbenzo[cd]indol-2(1H)-oneC13H9NO2211.22Acetylation of benzo[cd]indol-2(1H)-one
6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-oneC17H16BrNO2346.22N-alkylation with 1,4-dibromobutane
6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-oneC16H14BrNO2332.19N-alkylation of 6-formylbenzo[cd]indol-2(1H)-one
Compound 15f (a polyamine conjugate)Not explicitly providedNot explicitly providedConjugation with a polyamine

A series of benzo[c,d]indol-2(1H)-one-pyrrolobenzodiazepine (PBD) conjugates have been designed and synthesized. nih.gov These hybrid molecules link the C8-position of the PBD moiety, a known DNA-binding agent, with a benzo[c,d]indol-2(1H)-one unit through various alkane spacers. nih.govresearchgate.net The synthesis involves the etherification of a PBD intermediate with a benzo[c,d]indol-2(1H)-one precursor. researchgate.net These conjugates have been investigated for their potential as anticancer agents, with studies showing that they can bind to DNA and induce apoptosis. nih.gov One particular conjugate, 11l, demonstrated enhanced DNA binding ability. nih.govresearchgate.net

Structural Elucidation of Novel Derivatives

The characterization of newly synthesized derivatives of this compound relies on a combination of advanced spectroscopic and crystallographic techniques to confirm their chemical structures and understand their three-dimensional conformations.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural confirmation of this compound derivatives.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbons in the molecule. For example, in the characterization of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the acetyl methyl group, and the protons of the bromobutyl chain, while the ¹³C NMR spectrum confirms the presence of the carbonyl carbons and other carbon atoms in the structure. frontiersin.org High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. nih.gov

Table 2: Spectroscopic Data for Selected Benzo[cd]indol-2(1H)-one Derivatives frontiersin.orgnih.gov

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)ESI-MS (m/z)
6-acetylbenzo[cd]indol-2(1H)-one9.20 (d, J = 8.43 Hz, 1H), 8.72 (s, 1H), 8.12 (t, J = 8.17 Hz, 2H), 7.84 (t, J = 7.74 Hz, 1H), 7.02 (d, J = 7.56 Hz, 1H), 2.72 (s, 3H)198.05, 168.53, 140.56, 133.48, 131.77, 129.53, 127.23, 126.56, 125.88, 124.82, 124.00, 103.91, 27.03212.08 [M+H]⁺
6-bromobenzo[cd]indol-2(1H)-one10.88 (s, 1H), 8.11 (d, J = 6.8 Hz, 1H), 8.09 (d, J = 5.2 Hz, 1H), 7.93 (t, J = 6.0 Hz, 1H), 7.50 (d, J = 6.4 Hz, 1H), 7.48 (t, J = 7.2 Hz, 1H), 6.90 (d, J = 6.0 Hz, 1H)Not providedNot provided
6-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)benzo[cd]indol-2(1H)-one8.10 (d, J = 3.4 Hz, 1H), 7.73 (d, J = 3.3 Hz, 2H), 7.29 (d, J = 7.1 Hz, 1H), 7.00 (d, J = 7.2 Hz, 1H), 4.09 (t, J = 6.8 Hz, 2H), 3.70 (s, 4H), 2.76 (t, J = 6.8 Hz, 2H), 2.59 (s, 4H), 2.31 (s, 3H), 2.15 (s, 3H)167.83, 166.41, 159.67, 139.74, 130.39, 129.18, 129.10, 128.57, 127.05, 125.60, 124.67, 121.37, 113.63, 104.92, 66.96, 56.77, 53.84, 37.81, 11.58, 10.65378.1 [M+H]⁺

Single crystal X-ray diffraction is a powerful technique that provides unambiguous proof of the three-dimensional structure of a molecule, including its stereochemistry and conformation. This method has been used to determine the crystal structure of derivatives of benzo[cd]indol-2(1H)-one. For instance, the high-resolution crystal structure of a benzo[cd]indol-2(1H)-one derivative in complex with its biological target has been resolved, revealing the specific binding interactions. nih.gov Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective analogs. Although specific X-ray diffraction data for this compound itself was not detailed in the provided context, the application of this technique to its derivatives underscores its importance in the field. nih.govmdpi.com

Atroposelective Synthesis of Chiral Indole (B1671886) Derivatives Using this compound: A Review of Unavailable Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the use of This compound in the atroposelective synthesis of chiral indole derivatives. While the principles of creating axially chiral molecules, particularly biaryls, often rely on the strategic coupling of aryl halides, a direct application of this specific bromo-substituted benzo[cd]indolone for achieving atroposelectivity in indole derivatives has not been documented in the available literature.

The field of atroposelective synthesis is a vibrant area of chemical research, with numerous methods developed for the construction of chiral biaryl systems. These strategies frequently employ transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions, where an aryl halide is a key reactant. In principle, this compound, as an aryl bromide, could serve as a substrate in such reactions. The steric hindrance around the C-N or C-C bond formed by coupling at the 4-position could potentially lead to rotationally restricted, and therefore chiral, atropisomers.

However, without specific examples in published, peer-reviewed literature, any discussion on reaction conditions, catalysts, yields, or the degree of enantiomeric excess for such a transformation involving this compound would be purely speculative. The development of a successful atroposelective synthesis is a complex task that depends on a delicate balance of factors including the choice of catalyst, ligand, solvent, and temperature, all of which must be empirically determined and optimized for a specific substrate.

Given the strict requirement for scientifically accurate and source-based information, and the current lack of data on this specific topic, it is not possible to provide detailed research findings, data tables, or an in-depth discussion on the atroposelective synthesis of chiral indole derivatives starting from this compound.

Further research in this area would be necessary to explore the potential of this compound as a building block for the synthesis of novel, axially chiral indole-based compounds. Such studies would need to establish viable reaction pathways and demonstrate the feasibility of controlling the stereochemical outcome to produce enantiomerically enriched products.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While specific DFT studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, DFT has been employed to investigate the mechanisms of reactions for related heterocyclic structures. For instance, studies on the synthesis of complex heterocyclic systems often utilize DFT to elucidate reaction pathways, transition states, and the selectivity of reactions. researchgate.net

In the context of related indol-2-one (B1256649) structures, DFT calculations could be applied to understand various aspects of their reactivity. For example, in cross-coupling reactions, which are common for introducing substituents like the bromo group or for further derivatization, DFT can model the catalytic cycle. This includes oxidative addition, transmetalation, and reductive elimination steps, providing insights into the energetics of each step and the role of ligands and catalysts. acs.org

For the synthesis of the benzo[cd]indol-2(1H)-one core itself, computational studies can shed light on the cyclization mechanisms. These calculations can help predict the most favorable reaction conditions and substitution patterns for achieving high yields and desired regioselectivity.

A hypothetical application of DFT to the synthesis of this compound could involve modeling the bromination of the parent benzo[cd]indol-2(1H)-one. DFT calculations could predict the most likely site of bromination by analyzing the electron density and frontier molecular orbitals of the parent molecule, thus explaining the observed regioselectivity for the 4-position.

Computational Method Application in Reaction Mechanism Studies Potential Insights for this compound
Density Functional Theory (DFT)Elucidation of reaction pathways, transition state analysis, and prediction of reaction selectivity.Understanding the regioselectivity of bromination on the benzo[cd]indol-2(1H)-one core and modeling the mechanisms of its further synthetic transformations.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. For the benzo[cd]indol-2(1H)-one scaffold, molecular docking has been instrumental in identifying and optimizing inhibitors for various biological targets, most notably the BET bromodomains, such as BRD4. nih.govresearchgate.net

Studies have shown that the benzo[cd]indol-2(1H)-one core can serve as a scaffold for potent BET inhibitors. nih.gov In these studies, molecular docking simulations are used to guide the structure-based design of new derivatives. The docking poses can reveal key interactions between the ligand and the protein's active site. For instance, the lactam oxygen of the benzo[cd]indol-2(1H)-one core often forms a crucial hydrogen bond with a conserved asparagine residue in the BRD4 active site. ebi.ac.uk

The 4-bromo substituent on the benzo[cd]indol-2(1H)-one ring would influence its binding to protein targets. Depending on the topology of the binding pocket, the bromine atom could engage in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity and selectivity. Docking simulations can predict these interactions and help in the rational design of more potent and selective inhibitors. For example, a study on benzo[cd]indol-2(1H)-one derivatives as BET inhibitors used molecular docking to understand the structure-activity relationships and guide the optimization of lead compounds. nih.gov

Protein Target Key Interactions Observed in Docking Studies Relevance for this compound
BRD4 BromodomainHydrogen bonding with active site residues (e.g., asparagine), hydrophobic interactions. ebi.ac.ukThe bromo group can introduce additional hydrophobic or halogen bonding interactions, potentially improving binding affinity and selectivity.

In Silico Prediction of Biological Targets and Pathways

In silico methods are crucial for predicting the potential biological targets and pathways of a given compound. For this compound, these methods can provide initial hypotheses about its mechanism of action and therapeutic potential.

One common approach is to use structure-based virtual screening, where a library of compounds is docked against a panel of known protein structures. nih.govresearchgate.net This has been successfully applied to the benzo[cd]indol-2(1H)-one scaffold to identify its potential as a BET bromodomain inhibitor. nih.govresearchgate.net These proteins are involved in the epigenetic regulation of gene transcription and are implicated in cancer and inflammatory diseases. nih.gov

Another in silico approach is ligand-based screening, which relies on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of this compound to databases of compounds with known biological activities, potential targets can be identified. Recent patent literature suggests that this compound may be explored as a Cbl-b inhibitor or an androgen receptor modulator. chiralen.com

Furthermore, pathway analysis tools can be used to connect predicted protein targets to known biological pathways. For instance, if this compound is predicted to inhibit BRD4, pathway analysis would suggest its involvement in pathways related to cell cycle regulation and oncogenesis. nih.govsci-hub.se

Predicted Biological Target Associated Signaling Pathway Therapeutic Area
BET Bromodomains (e.g., BRD4)Gene Transcription Regulation, NF-κB Signaling nih.govnih.govCancer, Inflammatory Diseases nih.gov
Cbl-bImmune RegulationImmuno-oncology
Androgen ReceptorAndrogen SignalingProstate Cancer nih.gov
Hedgehog Signaling PathwayDownstream transcription factors (GLI) nih.govCancer nih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which are critical determinants of its biological activity. For this compound, conformational analysis would involve identifying the most stable conformations and the energy barriers between them.

The benzo[cd]indol-2(1H)-one core is a relatively rigid, tricyclic system. However, substituents on this core can have different possible orientations. Computational methods like molecular mechanics or quantum mechanics can be used to perform a systematic search of the conformational space and calculate the relative energies of different conformers.

The energetic profile, which describes the energy of the molecule as a function of its geometry, can provide valuable information about its dynamic behavior. For instance, understanding the rotational barrier of a substituent can be important if that substituent needs to adopt a specific orientation to bind to a protein target.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on DFT, are used to determine the electronic properties of a molecule, which are fundamental to its reactivity and interactions. For this compound, these calculations can provide insights into its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution.

The electrostatic potential map can indicate the regions of the molecule that are electron-rich or electron-poor, which is important for understanding non-covalent interactions like hydrogen bonding and halogen bonding. The bromine atom in this compound can lead to a region of positive electrostatic potential on its outer side (a "sigma-hole"), which can participate in favorable halogen bonding interactions with electron-rich atoms in a protein binding site.

The energies and shapes of the HOMO and LUMO are important for predicting the molecule's reactivity and its behavior in charge-transfer interactions. The distribution of these orbitals can help to rationalize the outcomes of chemical reactions and to understand the electronic basis of its binding to biological targets.

Electronic Property Method of Calculation Significance
Electrostatic PotentialQuantum Mechanics (e.g., DFT)Predicts regions for non-covalent interactions like hydrogen and halogen bonding.
Frontier Molecular Orbitals (HOMO/LUMO)Quantum Mechanics (e.g., DFT)Relates to chemical reactivity and charge-transfer interactions.
Partial Atomic ChargesQuantum Mechanics (e.g., DFT)Describes the distribution of charge within the molecule, influencing intermolecular forces.

Conclusion

4-Bromobenzo[cd]indol-2(1H)-one is a significant heterocyclic compound that holds considerable promise in both medicinal chemistry and materials science. Its versatile chemical nature, stemming from the strategically placed bromine atom on the robust benzo[cd]indol-2(1H)-one scaffold, allows for the creation of a diverse array of derivatives. The ongoing research into its application as a scaffold for potent bromodomain inhibitors and other novel anticancer agents highlights its therapeutic potential. As synthetic methodologies and our understanding of its structure-property relationships continue to evolve, this compound is poised to remain a valuable tool for scientific innovation.

Applications in Medicinal Chemistry Research Preclinical Focus

Design and Synthesis of Bromodomain and Extra-Terminal Domain (BET) Inhibitors

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. Their role in regulating the expression of key oncogenes and pro-inflammatory genes has made them attractive targets for drug discovery.

The benzo[cd]indol-2(1H)-one core, sometimes abbreviated as BIO, has been identified as a novel and potent scaffold for the development of BET bromodomain inhibitors. researchgate.netnih.gov Its discovery originated from a structure-based virtual screening (SBVS) which aimed to identify new chemical structures capable of binding to the acetyl-lysine (KAc) binding pocket of BET bromodomains. acs.orgnih.gov This initial finding was followed by extensive synthetic efforts to optimize the scaffold's potency and pharmacological properties. acs.orgnih.gov

Researchers like Xue et al. and Feng et al. have independently designed and synthesized series of benzo[cd]indol-2(1H)-one derivatives, confirming their activity as BRD4 and general BET inhibitors. nih.govnih.gov X-ray crystallography has validated that the benzo[cd]indol-2(1H)-one moiety binds effectively within the KAc pocket, interacting with key amino acid residues such as Asn140, while substituents can be modified to enhance affinity and selectivity. researchgate.netnih.gov This scaffold represents a new and promising class of BET inhibitors for therapeutic development against diseases like cancer. acs.orgnih.gov

Each BET protein contains two highly conserved tandem bromodomains at its N-terminus, known as BD1 and BD2. nih.gov While they share significant sequence homology, BD1 and BD2 are believed to have distinct, non-redundant functions in gene regulation. nih.gov This has driven the development of inhibitors that can selectively target one bromodomain over the other to potentially achieve a more refined therapeutic effect with fewer side effects. nih.govpnas.org

The benzo[cd]indol-2(1H)-one scaffold has proven to be an excellent platform for developing BD1-selective inhibitors. nih.gov Through structure-based optimization, researchers have successfully created derivatives with significant selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2). researchgate.netnih.gov For example, a compound designated LT052, derived from this scaffold, was reported to be the first potent inhibitor with over 100-fold selectivity for BRD4(1) over BRD4(2). nih.govpnas.org Another optimized compound, compound 6 from a separate study, demonstrated approximately 50-fold selectivity for BRD4 BD1 in an AlphaScreen assay. researchgate.net This selectivity is often achieved by exploiting subtle differences in the amino acid composition of the binding pockets, where specific substitutions on the inhibitor scaffold can create favorable interactions in BD1 or steric clashes in BD2. researchgate.net

Table 1: BRD4 Bromodomain Binding Affinity and Selectivity of Representative Benzo[cd]indol-2(1H)-one Derivatives

Compound Target Assay Method IC50 / Kd Selectivity Reference
LT052 BRD4(1) AlphaScreen 88 nM (IC50) >138-fold vs BRD4(2) pnas.org
BRD4(2) AlphaScreen 12,000 nM (IC50) pnas.org
Compound 6 BRD4(1) AlphaScreen 49.5 nM (IC50) ~50-fold vs BRD4(2) researchgate.net
BRD4(2) AlphaScreen 2479 nM (IC50) researchgate.net
Compound 85 BRD4 Isothermal Titration Calorimetry (ITC) 124 nM (Kd) N/A acs.orgnih.gov
Optimized Hit BRD4 Isothermal Titration Calorimetry (ITC) 137 nM (Kd) N/A acs.orgnih.gov

The journey to identify benzo[cd]indol-2(1H)-one as a BET inhibitor began with computational methods. acs.orgnih.gov Specifically, structure-based virtual screening (SBVS) was employed, using the known crystal structure of the BRD4 bromodomain to screen large chemical libraries for molecules with the potential to bind to the acetyl-lysine pocket. researchgate.netacs.org This approach successfully identified the benzo[cd]indol-2(1H)-one core as a promising hit. researchgate.netnih.gov

Following this initial discovery, a strategy of hit-to-lead optimization was undertaken. acs.org This process involved the synthesis of numerous derivatives to establish a structure-activity relationship (SAR). nih.gov Guided by co-crystal structures of the inhibitors bound to the BRD4 bromodomain, chemists made targeted modifications to the scaffold. nih.gov For example, substitutions at the 6-position with various sulfonamide groups were found to significantly influence potency by forming additional hydrogen bonds and hydrophobic interactions. nih.gov This iterative cycle of design, synthesis, and biological testing led to the development of compounds with nanomolar binding affinity and improved pharmacokinetic profiles, such as high oral bioavailability. acs.orgnih.gov

Preclinical studies have begun to elucidate the downstream molecular pathways affected by benzo[cd]indol-2(1H)-one-based BET inhibitors. A key finding is their ability to modulate inflammatory signaling. The BD1-selective inhibitor LT052 was shown to mediate the BRD4/NF-κB/NLRP3 inflammasome signaling pathway. nih.govpnas.org The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. In a preclinical rat model of acute gouty arthritis, a condition driven by NLRP3 activation, LT052 significantly improved symptoms. nih.govpnas.org This suggests that by inhibiting BRD4, these compounds can disrupt the interaction between BRD4 and NF-κB, a master regulator of inflammation, thereby reducing the expression of pro-inflammatory genes and mitigating the inflammatory response. nih.gov

Anticancer Research Applications (Preclinical)

The reliance of many cancers on the transcriptional programs controlled by BET proteins, particularly the MYC oncogene, makes BET inhibitors a compelling strategy for oncology.

Derivatives of the benzo[cd]indol-2(1H)-one scaffold have demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines in vitro. nih.govnih.gov These compounds have shown particular efficacy against hematological malignancies, such as the MLL-rearranged acute leukemia cell line MV4-11, which is known to be highly dependent on BRD4. acs.orgnih.gov

Studies have shown that these inhibitors can block the cell cycle in the G1 phase and induce apoptosis. nih.govnih.gov The mechanism underlying this antiproliferative activity is the downregulation of key oncogenes transcriptionally regulated by BRD4, including c-Myc, Bcl-2, and CDK6. nih.gov For instance, treatment of MV4-11 cells with optimized benzo[cd]indol-2(1H)-one derivatives resulted in a marked decrease in the mRNA and protein levels of these critical cancer-driving genes. nih.gov The cytotoxic effects have also been observed in other cancer types, including hepatocellular carcinoma and certain solid tumors. nih.govnih.gov

Table 2: In Vitro Antiproliferative Activity of Representative Benzo[cd]indol-2(1H)-one Derivatives

Compound Cell Line Cancer Type IC50 (µM) Reference
Compound 1 MV4-11 Acute Myeloid Leukemia 11.67 nih.gov
Compound 23 MV4-11 Acute Myeloid Leukemia 5.55 nih.gov
Compound 44 MV4-11 Acute Myeloid Leukemia 11.54 nih.gov
Compound 85 MV4-11 Acute Myeloid Leukemia "Reasonable" antiproliferation acs.orgnih.gov
Compound 1 HL-60 Acute Promyelocytic Leukemia 2.0 nih.gov
Compound 1 HT-29 Colorectal Cancer 8.5 nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of benzo[cd]indol-2(1H)-one have demonstrated the ability to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cell lines.

Apoptosis Induction: Mechanistic studies on a polyamine conjugate of benzo[cd]indol-2(1H)-one, referred to as compound 5e, showed it triggers apoptosis. acs.org This was evidenced by its ability to modulate the expression levels of key apoptosis-related proteins, including caspases 3 and 8, the anti-apoptotic protein Bcl-2, and the tumor suppressor p53. acs.org Further investigations into other derivatives have confirmed that their antitumor activity is achieved through the induction of apoptosis, involving the activation of initiator caspase-9 and executioner caspase-3. researchgate.net Similarly, a benzo[c,d]indol-2(1H)one-pyrrolobenzodiazepine conjugate (compound 11l) was found to induce apoptosis, which was confirmed through Annexin V-FITC analysis, Hoechst staining, DNA fragmentation, and measuring caspase-3 activity. researchgate.net

Cell Cycle Arrest: Certain benzo[cd]indol-2(1H)-one derivatives that act as BRD4 inhibitors have been shown to halt cell proliferation by arresting the cell cycle at the G1 phase. nih.gov This effect is linked to the downregulation of oncogenes such as c-Myc, Bcl-2, and CDK6. nih.gov In studies with a benzo[c,d]indol-2(1H)one-PBD conjugate, treatment of A549 lung cancer cells resulted in cell cycle arrest in the SubG1 phase. researchgate.net

Table 1: Effects of Benzo[cd]indol-2(1H)-one Derivatives on Apoptosis and Cell Cycle

Derivative TypeObserved EffectKey Protein/Gene TargetsCell Line ExampleSource
Polyamine Conjugate (5e)Induction of ApoptosisCaspase-3, Caspase-8, Bcl-2, p53Not Specified acs.org
BRD4 Inhibitor Derivatives (1, 23, 44)G1 Phase Cell Cycle Arrestc-Myc, Bcl-2, CDK6MV4-11 nih.gov
PBD Conjugate (11l)Induction of Apoptosis & SubG1 ArrestCaspase-3A549 researchgate.net

Modulation of Autophagy-Related Pathways

The benzo[cd]indol-2(1H)-one scaffold has been identified as a modulator of autophagy, a cellular degradation process that can have a dual role in cancer.

Inhibition of Atg4B: A structure-based virtual screening identified the benzo[cd]indol-2(1H)-one scaffold as a novel inhibitor of Atg4B, a cysteine protease essential for autophagy. nih.gov The inhibition of autophagy in cells was confirmed by measuring the levels of key autophagy marker proteins, LC3-II and p62. nih.gov

Interdependence of Autophagy and Apoptosis: Research on polyamine conjugates of benzo[cd]indol-2(1H)-one has revealed an interdependent relationship between the induction of apoptosis and autophagy. acs.org Compound 15f, a novel conjugate, was shown to enter cancer cells, localize in lysosomes, and subsequently cause both autophagy and apoptosis, suggesting a mutually reinforcing mechanism. nih.gov The modulation of autophagy was demonstrated by changes in the expression of LC3-II and p62. acs.org

DNA Binding Affinity Studies

The interaction of benzo[cd]indol-2(1H)-one derivatives with DNA is a key area of investigation for their potential anticancer effects.

Intercalation and Side Chain Influence: A series of mono- and bis-1H-benzo[c,d]indol-2-ones were designed as DNA intercalators. researchgate.net Studies suggest that these compounds bind to DNA through intercalation. researchgate.net The DNA binding affinity and the geometry of the ligand-DNA complex are highly influenced by the presence of flexible basic side chains on the chromophore. researchgate.net For instance, one derivative featuring an N,N-dimethylamino-ethyl-ethane-1,2-diamine side chain (A3) showed selective anti-tumor activity against A549 and P388 cell lines. researchgate.net

Enhanced DNA Binding: In a study of benzo[c,d]indol-2(1H)one-PBD conjugates, thermal denaturation studies were used to evaluate DNA binding ability. researchgate.net One specific conjugate, compound 11l, demonstrated enhanced DNA binding ability compared to others in the series. researchgate.net

Antimicrobial and Anti-inflammatory Research Applications (Preclinical)

Beyond oncology, the indole (B1671886) core structure, which is central to 4-bromobenzo[cd]indol-2(1H)-one, has been explored for its antimicrobial and anti-inflammatory properties. Derivatives have been identified that show potential in treating acute gouty arthritis by modulating inflammatory pathways. nih.gov

Evaluation as Microbial Efflux Pump Inhibitors

A significant challenge in treating bacterial infections is antimicrobial resistance, often mediated by bacterial efflux pumps that expel antibiotics from the cell. The indole scaffold is a recognized structure in the development of efflux pump inhibitors (EPIs). nih.gov

Mechanism of Action: EPIs can work by binding to efflux pumps, which can be a competitive interaction at the substrate-binding site or a non-competitive one that reduces the pump's affinity for its substrate. hksmp.comnih.gov By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics. nih.gov

Targeting Specific Pumps: The indole nucleus is a key feature in derivatives designed to inhibit efflux pumps in various bacteria. nih.gov In Staphylococcus aureus, particularly MRSA strains, pumps like NorA are major contributors to resistance. nih.gov In Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, the Resistance-Nodulation-Division (RND) family of efflux pumps is a primary target for inhibition. mdpi.com Compounds like Phenylalanine-Arginine-β-Naphtylamide (PAβN), a well-known EPI, have demonstrated broad-spectrum inhibitory activity against RND pumps. mdpi.com

Inhibition of Specific Bacterial Targets

The primary specific bacterial targets for this class of compounds in antimicrobial research are the efflux pump proteins themselves.

RND Pump Inhibition: In P. aeruginosa, EPIs are designed to target pumps such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN. mdpi.com

NorA Pump Inhibition: In S. aureus, the NorA efflux pump is a well-studied target for inhibitors containing the indole scaffold. nih.gov The goal of inhibiting these specific transporter proteins is to block the primary mechanism of resistance, thereby lowering the minimum inhibitory concentration (MIC) of antibiotics that are substrates for these pumps. jidc.org

Benzo[cd]indol-2(1H)-one Scaffold as a Privileged Structure in Drug Discovery

The benzo[cd]indol-2(1H)-one (BIO) scaffold is recognized as a privileged structure in drug discovery. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of novel therapeutics. The BIO scaffold has been particularly prominent in the search for anticancer and anti-inflammatory agents. nih.govresearchgate.net

Its utility has been extensively demonstrated in the development of potent and specific inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, especially BRD4. researchgate.netnih.govbohrium.com BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-Myc and Bcl-2. bohrium.com

Starting from structure-based virtual screening, researchers have identified and optimized BIO-containing compounds to be potent BET inhibitors. researchgate.netnih.gov Through structural modifications, compounds with significantly improved activity have been developed. For example, two optimized compounds were found to bind to the BRD4 bromodomain with high affinity, displaying dissociation constants (Kd) of 124 nM and 137 nM. researchgate.netnih.gov Further optimization led to the discovery of compound 85 , which not only showed a reasonable antiproliferative effect on MV4;11 leukemia cells but also possessed a good pharmacokinetic profile, including high oral bioavailability (75.8%) and a moderate half-life (T1/2 = 3.95 h). nih.gov

The versatility of the BIO scaffold is further highlighted by its application in targeting other cancer-related pathways. Recently, it has been evaluated for its ability to act as a downstream inhibitor of the Hedgehog (HH) signaling pathway, which is implicated in various cancers. nih.gov One study showed that a benzo[cd]indol-2(1H)-one compound exhibited sub-micromolar potency in several Hedgehog pathway cell models. nih.gov

The table below summarizes the activity of selected benzo[cd]indol-2(1H)-one derivatives as BRD4 inhibitors.

CompoundTargetIC50 (μM)Cell Line (Antiproliferative IC50, μM)
Compound 23BRD41.02MV4-11 (5.55)
Compound 24BRD41.43Not Reported
Compound 28BRD41.55Not Reported
Compound 44BRD43.02MV4-11 (11.54)
Compound 1BRD4Not ReportedMV4-11 (11.67)

Data sourced from a study on the design and synthesis of benzo[cd]indol-2(1H)-one derivatives as BRD4 inhibitors. bohrium.comnih.gov

The successful development of benzo[cd]indol-2(1H)-one derivatives as potent and selective inhibitors for diverse targets like BET bromodomains and the Hedgehog pathway solidifies the status of this scaffold as a privileged structure in modern medicinal chemistry. researchgate.netnih.gov

An in-depth examination of the chemical compound this compound reveals its significance not as a standalone material, but as a crucial building block for a class of compounds known as indoloindoles and their derivatives. These derivatives are at the forefront of materials science research, demonstrating considerable potential in a variety of advanced organic electronic applications. This article focuses on the role and applications of the broader indoloindole class, for which this compound serves as a potential precursor, in the field of materials science.

Applications in Materials Science Research

The benzo[cd]indol-2(1H)-one scaffold is a key component in the synthesis of more complex heterocyclic systems, particularly indoloindole derivatives. These derivatives have garnered significant interest for their applications in organic functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.